molecular formula C10H6F2O3 B3379264 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid CAS No. 1541751-49-8

2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid

Cat. No.: B3379264
CAS No.: 1541751-49-8
M. Wt: 212.15
InChI Key: XZUDFNHLYCJFQJ-UHFFFAOYSA-N
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Description

2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid is a fluorinated benzofuran derivative of significant interest in medicinal chemistry and drug discovery research. Benzofuran is a privileged scaffold in pharmacologically active compounds, known for its presence in molecules with a wide spectrum of biological activities . This compound features a acetic acid functional group, making it a versatile building block for the synthesis of more complex molecules, such as through the formation of amide bonds for the development of potential kinase inhibitors . Research into benzofuran derivatives has demonstrated their potential in various therapeutic areas. Notably, benzofuran-based structures have been identified as potent inhibitors of kinases like Glycogen Synthase Kinase-3β (GSK-3β), with implications for ongoing research in oncology, particularly in pancreatic cancer cell lines . Other benzofuran compounds are being explored as novel allosteric inhibitors for targets like p21-activated kinase 4 (PAK4), another key regulator in cancer malignancy . The difluoro substitution on the benzofuran core is a common medicinal chemistry strategy to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6,7-difluoro-1-benzofuran-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O3/c11-7-2-1-6-5(3-8(13)14)4-15-10(6)9(7)12/h1-2,4H,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUDFNHLYCJFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CO2)CC(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 6,7 Difluoro 1 Benzofuran 3 Yl Acetic Acid

Historical and Current Synthetic Routes to Benzofuran (B130515) Scaffolds

The benzofuran nucleus is a prevalent structural motif in a vast number of natural products and pharmacologically active compounds. nih.gov The first synthesis of the parent benzofuran ring was achieved by Perkin in 1870. nih.govacs.org Since then, a multitude of synthetic methods have been developed to access this important heterocyclic system. These strategies can be broadly categorized into the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) ring or the construction of the benzene ring onto a furan precursor. The former is more common and typically involves intramolecular cyclization reactions.

The formation of the benzofuran ring is most often accomplished through intramolecular cyclization, a process that forms the C-O and/or C-C bonds of the furan ring. nih.gov A variety of starting materials and reaction conditions have been employed to achieve this transformation.

One classical and widely used approach involves the reaction of phenols with α-haloketones. nih.gov This can be a one-step or a stepwise process involving initial O-alkylation of the phenol (B47542) followed by intramolecular cyclization. nih.gov

Transition metal catalysis has become a cornerstone of modern organic synthesis, and the construction of benzofurans is no exception. Palladium-catalyzed reactions are particularly prominent. For instance, the intramolecular cyclization of o-alkynylphenols, often facilitated by palladium catalysts, provides a direct route to 2-substituted benzofurans. nih.gov Similarly, Sonogashira coupling of o-halophenols with terminal alkynes, followed by in situ cyclization, is a powerful method for accessing 2-arylbenzofurans. jocpr.comrsc.org Copper catalysts have also been extensively used, particularly in the coupling of cuprous aryl acetylides with o-halophenols. jocpr.com

Other transition metals like rhodium, ruthenium, and gold have also been employed in catalytic cycles to promote benzofuran formation. nih.govacs.org For example, ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols can afford benzofurans. organic-chemistry.org

Beyond transition metal catalysis, acid- and base-mediated cyclizations are also common. Brønsted and Lewis acids can promote the cyclization of various precursors. acs.org For example, acid-catalyzed dehydration is a key step in many benzofuran syntheses. rsc.org Base-promoted intramolecular cyclizations are also effective, such as the deprotonation of unsaturated acyloxy sulfones to initiate cyclization. nih.gov

Below is a table summarizing some common cyclization strategies for benzofuran ring formation.

StrategyKey ReactantsCatalyst/ReagentReference
Reaction of Phenols with α-HaloketonesPhenols, α-HaloketonesBase or Lewis Acid nih.gov
Intramolecular Cyclization of o-Alkynylphenolso-AlkynylphenolsPalladium, Indium(III) Halides nih.govorganic-chemistry.org
Sonogashira Coupling/Cyclizationo-Halophenols, Terminal AlkynesPalladium/Copper jocpr.comrsc.org
Oxidative Cyclization of o-Alkenylphenolso-AlkenylphenolsPalladium nih.gov
Acid-Catalyzed CyclizationVarious precursors with carbonyl groupsBrønsted or Lewis Acids rsc.org
Base-Mediated Intramolecular CyclizationUnsaturated Acyloxy SulfonesLHMDS nih.gov

Once the benzofuran scaffold is constructed, the acetic acid moiety at the 3-position must be introduced. The C3-position of benzofuran is more nucleophilic than the C2-position, a property that can be exploited for functionalization. hw.ac.uk

A common strategy involves the introduction of a two-carbon unit that can be subsequently converted to the carboxylic acid. For example, Friedel-Crafts acylation of a benzofuran can introduce an acetyl group, which can then be transformed into the acetic acid side chain through various oxidation methods. However, Friedel-Crafts reactions on benzofurans can sometimes lead to a mixture of C2 and C3 isomers. nih.gov

Alternatively, a precursor to the acetic acid group can be incorporated into one of the starting materials for the benzofuran synthesis. For instance, a multicomponent reaction of an appropriate phenol, a glyoxal (B1671930) derivative, and Meldrum's acid can directly lead to a benzofuran-3-yl)acetic acid derivative. mdpi.com

Another approach involves the functionalization of a pre-existing group at the 3-position. For example, a 3-formylbenzofuran can be converted to the corresponding acetic acid derivative through reactions such as the Wittig reaction followed by hydrolysis.

Hydrolysis of an ester group at the 3-position is a straightforward and widely used method to obtain the final carboxylic acid. google.comnih.gov The corresponding ester can be prepared through various synthetic routes, including the cyclization of precursors already containing the ester functionality.

Optimized Synthetic Pathways for 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid

The synthesis of this compound requires careful consideration of the regioselective introduction of the two fluorine atoms on the benzene ring.

The introduction of fluorine atoms onto an aromatic ring can be challenging and often requires specific strategies to control the position of fluorination. In the context of synthesizing the target molecule, the difluoro substitution is typically incorporated into the starting phenol or a related precursor.

The synthesis would likely start from a difluorinated phenol, such as 2,3-difluorophenol. This precursor would then be subjected to reactions to build the benzofuran core, ensuring the fluorine atoms remain at the desired 6- and 7-positions of the final product. The specific synthetic route would then follow one of the general benzofuran syntheses, adapted for the difluorinated substrate.

While direct C-H fluorination of benzofurans is an area of active research, achieving the desired regioselectivity for the 6,7-difluoro pattern would be highly challenging. Therefore, utilizing a pre-fluorinated starting material is the more common and reliable approach.

The final step in many syntheses of 2-(benzofuran-3-yl)acetic acid derivatives is the hydrolysis of a corresponding ester. This is a standard and generally high-yielding transformation. The ethyl or methyl ester of this compound would be a likely penultimate intermediate.

The hydrolysis is typically carried out under basic conditions, for example, by refluxing the ester with an aqueous solution of a strong base like potassium hydroxide (B78521) or sodium hydroxide in a suitable solvent such as methanol (B129727) or ethanol (B145695). nih.gov After the reaction is complete, acidification of the reaction mixture with a strong acid, such as hydrochloric acid, precipitates the desired carboxylic acid, which can then be isolated by filtration and purified if necessary. google.comnih.gov

Catalyst Systems and Reaction Conditions

The choice of catalyst and reaction conditions is crucial for the efficient synthesis of benzofurans. As mentioned earlier, a wide array of catalysts have been developed for this purpose.

Palladium-based catalysts are among the most versatile. Systems like Pd(OAc)₂, (PPh₃)PdCl₂, and Pd/C are frequently used. nih.govnih.gov These are often employed in combination with ligands such as phosphines (e.g., PPh₃) and bases like triethylamine (B128534) or cesium carbonate. nih.govnih.gov

Copper-based catalysts , particularly copper(I) salts like CuI, are essential for Sonogashira-type couplings and other cyclization reactions. nih.govacs.org These reactions are often carried out in the presence of a base and a suitable solvent.

The table below provides examples of catalyst systems and reaction conditions used in benzofuran synthesis.

Catalyst SystemReaction TypeTypical ConditionsReference
Pd(OAc)₂ / LigandPalladium-Catalyzed CyclizationBase (e.g., K₂CO₃), Solvent (e.g., Toluene), Elevated Temperature nih.gov
(PPh₃)PdCl₂ / CuISonogashira Coupling/CyclizationBase (e.g., Triethylamine), Solvent (e.g., DMF) nih.govacs.org
CuICopper-Catalyzed CyclizationBase, Solvent (e.g., Deep Eutectic Solvent) nih.govacs.org
Rh-based CatalystArylation/CyclizationToluene Sulfonic Acid, THF/Water nih.govacs.org
Ru-based CatalystCycloisomerizationBase/Acid pair organic-chemistry.org
Lewis Acids (e.g., TiCl₄)Friedel-Crafts Alkylation/CyclodehydrationSolvent (e.g., Dichloromethane) nih.gov
Brønsted Acids (e.g., Acetic Acid)Acid-Catalyzed CyclizationSolvent (e.g., Toluene) nih.govacs.org

The specific conditions for the synthesis of this compound would need to be optimized based on the chosen synthetic route and the nature of the difluorinated intermediates.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful and versatile tools for the construction of the benzofuran scaffold. Palladium (Pd) and copper (Cu) are the most prominent metals employed for the key carbon-carbon (C-C) and carbon-oxygen (C-O) bond-forming reactions required for the synthesis of benzofuran derivatives. elsevier.com These methods are valued for their high efficiency, functional group tolerance, and the ability to create complex molecular architectures under relatively mild conditions.

A common strategy involves the intramolecular cyclization of a suitably substituted phenol precursor. For the target molecule, a plausible synthetic route would commence with 2,3-difluorophenol. One of the most effective methods for constructing the benzofuran ring is the palladium- and copper-cocatalyzed Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization (alkoxycyclization).

A hypothetical, yet chemically sound, pathway is outlined below:

O-Alkylation: 2,3-Difluorophenol is reacted with a suitable three-carbon building block containing an alkyne moiety, such as propargyl bromide, under basic conditions (e.g., using potassium carbonate) to form 1-(allyloxy)-2,3-difluorobenzene.

Intramolecular Cyclization: The resulting alkyne-substituted phenol derivative undergoes an intramolecular cyclization catalyzed by a transition metal complex. Catalysts such as palladium chloride (PdCl₂) or gold(I) chloride (AuCl) can activate the alkyne for nucleophilic attack by the phenolic oxygen, leading to the formation of the furan ring.

Functionalization at C3: The resulting 6,7-difluoro-3-methyl-1-benzofuran can then be functionalized at the 3-position. This can be achieved through radical bromination of the methyl group followed by cyanide displacement and subsequent hydrolysis to yield the desired acetic acid side chain.

Alternatively, a more direct approach involves the coupling of a 2-halophenol derivative with a reagent that already contains the acetic acid precursor. For example, a palladium-catalyzed intramolecular Heck coupling of a 3-(2-bromophenoxy)acrylic acid ester derivative could be employed to form the benzofuran ring with the ester group at the 3-position, which can then be hydrolyzed.

The table below summarizes typical conditions for transition metal-catalyzed benzofuran synthesis, adaptable for the target compound.

Parameter Typical Conditions Reference
Catalyst PdCl₂(PPh₃)₂, Pd(OAc)₂, CuI, AuCl elsevier.comchim.it
Ligand Triphenylphosphine (PPh₃), Xantphos nih.gov
Base Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) researchgate.net
Solvent Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene, Tetrahydrofuran (THF) rsc.org
Temperature Room temperature to 120 °C nih.gov

Organic Catalysis and Environmentally Benign Approaches

In line with the principles of green chemistry, efforts have been made to develop synthetic routes that minimize the use of hazardous reagents and solvents and reduce waste. Organic catalysis, which utilizes small organic molecules as catalysts, presents a viable alternative to transition metal-based methods.

For the synthesis of benzofuran-3-acetic acids, an acid-catalyzed intramolecular cyclization can be a key step. mdpi.com A potential environmentally benign approach could involve a one-pot reaction where a phenol derivative reacts with a keto-acid or its equivalent, and subsequent acid-catalyzed dehydration and cyclization afford the benzofuran ring. For example, a multicomponent reaction between a difluorinated acetovanillone (B370764) equivalent, a glyoxal, and Meldrum's acid could be envisioned, followed by an acid-catalyzed intramolecular cyclization to form the final product. mdpi.com This approach offers advantages such as atom economy and simplified work-up procedures, often avoiding the need for chromatographic purification. mdpi.com

Key features of these approaches include:

Metal-Free Catalysis: Utilizes Brønsted or Lewis acids (e.g., HCl, acetic acid, HBF₄) to promote cyclization, avoiding residual metal contamination in the final product.

One-Pot Procedures: Combining multiple reaction steps into a single operation reduces solvent usage, energy consumption, and waste generation. rsc.org

Greener Solvents: Exploration of more environmentally friendly solvents like ethanol or water, or even solvent-free conditions, can significantly improve the sustainability of the synthesis.

Purification and Isolation Techniques

The purification and isolation of the final product, this compound, are critical steps to ensure high purity. The techniques employed are generally standard for organic acids and aromatic compounds.

Following the synthesis, a typical work-up procedure involves quenching the reaction, followed by extraction into an organic solvent. The organic layer is then washed with brine to remove water-soluble impurities and dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). rsc.orgnih.gov

The primary methods for purification of the crude product are column chromatography and recrystallization.

Column Chromatography: This is a widely used technique to separate the target compound from byproducts and unreacted starting materials. Silica gel is the most common stationary phase. A gradient elution system with a mixture of non-polar and polar solvents, such as hexane/ethyl acetate (B1210297) or dichloromethane/methanol, is typically used to effectively separate compounds based on their polarity. rsc.org

Recrystallization: This technique is used to obtain highly pure crystalline solids. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which it has high solubility at elevated temperatures and low solubility at room temperature or below. Upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the solvent. Common solvents for recrystallizing benzofuran derivatives include ethanol, methanol, or mixtures containing ethyl acetate. rsc.orgniscpr.res.in

The table below summarizes the common purification techniques.

Technique Description Typical Reagents/Materials Reference
Extraction Partitioning the product between an organic solvent and an aqueous phase to remove inorganic salts and water-soluble impurities.Dichloromethane, Ethyl acetate, Water, Brine rsc.org
Drying Removal of residual water from the organic extract.Anhydrous Na₂SO₄, MgSO₄ nih.gov
Column Chromatography Separation based on polarity using a stationary phase and a mobile phase.Stationary Phase: Silica gel Mobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Methanol rsc.orgrsc.org
Recrystallization Purification of solids based on differential solubility.Ethanol, Methanol, Diisopropyl ether rsc.orgniscpr.res.in

Based on a thorough search of available scientific databases and literature, experimental spectroscopic data specifically for the compound This compound is not publicly available.

Consequently, it is not possible to provide the detailed structural characterization and analysis as requested in the outline, which requires specific data for:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Assignments

Carbon-13 (¹³C) NMR Elucidation

Fluorine-19 (¹⁹F) NMR Applications

Infrared (IR) and Raman Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Without access to primary experimental data from synthesis and characterization studies of this specific molecule, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. The search results yielded information for structurally similar but distinct compounds, and using such data would be inappropriate and misleading.

Therefore, the article focusing solely on the chemical compound "this compound" with the specified detailed outline and data tables cannot be generated at this time.

Structural Characterization and Analysis of 2 6,7 Difluoro 1 Benzofuran 3 Yl Acetic Acid

Spectroscopic Analysis Methodologies

Mass Spectrometry (MS)

No experimental mass spectrometry data for 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid was found in the searched literature. This type of analysis would typically be used to determine the molecule's mass-to-charge ratio, helping to confirm its molecular weight and elemental composition.

Crystallographic Studies

Detailed crystallographic data, which provides definitive information on the three-dimensional arrangement of atoms in the solid state, is not available for this compound in the reviewed sources.

Specific single-crystal X-ray diffraction analysis data for this compound, which would provide precise bond lengths, bond angles, and unit cell parameters, has not been reported in the available literature.

An analysis of the solid-state conformation of this compound, including torsion angles and the planarity of the benzofuran (B130515) ring system, is not possible without experimental crystallographic data.

Synthesis and Characterization of Analogues and Derivatives of 2 6,7 Difluoro 1 Benzofuran 3 Yl Acetic Acid

Design Principles for Structural Modifications

The design of analogues of 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid is guided by established medicinal chemistry principles. Structural modifications aim to explore the structure-activity relationship (SAR), thereby identifying key molecular features responsible for biological activity.

Role of Fluorine: The difluoro substitution on the benzene (B151609) ring is a critical feature. Fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, fluorine's high electronegativity can influence the acidity of nearby protons and modulate the electronic properties of the aromatic system, potentially leading to stronger interactions with biological targets. Adding fluorine molecules to a benzofuran (B130515) structure can enhance its bioavailability and permeability mdpi.com. Structure-activity relationship analyses have suggested that the biological effects of benzofuran derivatives are often enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups mdpi.com.

Exploring Chemical Space: Modifications are introduced to probe different regions of the target's binding site. This includes altering the substitution pattern on the benzofuran core, modifying the length and composition of the acetic acid side chain, and introducing various functional groups to establish new interactions (e.g., hydrogen bonds, hydrophobic interactions).

Synthetic Strategies for Fluorinated Benzofuran-Acetic Acid Analogues

The synthesis of analogues involves versatile and often multi-step chemical reactions targeting either the benzofuran core or the acetic acid side chain.

The construction of the fluorinated benzofuran scaffold is a primary focus, with several established and innovative methods available. Many synthetic approaches involve the formation of the furan (B31954) ring through the intramolecular cyclization of a benzene derivative divyarasayan.org.

Palladium-Catalyzed Reactions: Palladium-based catalysts are widely used for constructing the benzofuran ring. A common strategy is the Sonogashira coupling of a substituted 2-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran derivative. nih.govacs.org The use of a palladium-copper co-catalyst system is also effective for this transformation nih.govacs.org.

Oxidative Cyclization: 2-Arylbenzofurans can be synthesized via the oxidative cyclization of 2-hydroxystilbenes. This can be achieved using catalysts like iodine(III) in the presence of an oxidizing agent mdpi.com.

Tandem SNAr-Cyclocondensation: For polyfluorinated systems, a tandem nucleophilic aromatic substitution (SNAr) and cyclocondensation reaction can be employed. This method has been used to synthesize libraries of novel fluorinated 3-aminobenzofurans from perfluorinated arene building blocks nih.gov.

Rhodium-Catalyzed Synthesis: Rhodium-based catalysts have been utilized for the arylation and subsequent cyclization of propargyl alcohols with substituted aryl boronic acids to generate the benzofuran skeleton nih.govacs.org.

Catalytic StrategyKey ReactantsCatalyst/ReagentsDescription
Palladium-Copper Catalysis2-Iodophenols, Terminal Alkynes(PPh₃)PdCl₂, CuI, Triethylamine (B128534)Sonogashira coupling followed by intramolecular cyclization to form the benzofuran ring. nih.govacs.org
Rhodium-Mediated CatalysisPropargyl Alcohols, Aryl Boronic AcidsRhodium catalyst, Toluene Sulfonic AcidRelay catalysis involving arylation and subsequent cyclization to yield benzofuran skeletons. nih.govacs.org
Palladium Acetate (B1210297) CatalysisAryl Boronic Acids, 2-(2-formylphenoxy) AcetonitrilesPd(OAc)₂, bpy ligandSynthesis of benzoyl-substituted benzofuran heterocycles. acs.org
Visible-Light-Mediated CatalysisDisulfides, EnynesVisible light, N-methyl pyrrolidone (NMP)A novel route that proceeds via an enyene peroxo radical intermediate. nih.gov

The carboxylic acid group of the side chain is a versatile functional handle for creating a variety of derivatives, such as esters, amides, and other bioisosteres.

Esterification: The carboxylic acid can be converted to its corresponding ester, for example, by reacting it with an alcohol like ethanol (B145695) in the presence of an acid catalyst. This is a common step in multi-step syntheses, where the ester acts as a protecting group or an intermediate for further reactions researchgate.net.

Amide Formation: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by coupling agents such as 1-[3-(dimethylamino)-propyl]-3-ethylcarbodiimide hydrochloride (EDCI) in combination with N-hydroxybenzotriazole (HOBt) mdpi.com.

Hydrolysis: Conversely, an ester derivative, such as an ethyl acetate, can be hydrolyzed back to the carboxylic acid using alkaline conditions, for instance, with potassium hydroxide (B78521) in a water/methanol (B129727) mixture nih.govnih.gov.

Other Derivatizations: The acetic acid moiety can be transformed into other functional groups. For example, it can be converted into a hydrazide by reaction with ethanol followed by hydrazine hydrate, which can then be used to synthesize other heterocyclic systems researchgate.net.

Derivative TypeGeneral ReactionReagents
EstersCarboxylic Acid → EsterAlcohol (e.g., Ethanol), Acid Catalyst
AmidesCarboxylic Acid → AmideAmine, Coupling Agents (e.g., EDCI, HOBt) mdpi.com
Carboxylic Acids (from Esters)Ester → Carboxylic AcidBase (e.g., KOH), Water/Methanol nih.govnih.govresearchgate.net
HydrazidesCarboxylic Acid → HydrazideEthanol, then Hydrazine Hydrate researchgate.net

Characterization of Novel Derivatives (Spectroscopic and Crystallographic)

The unambiguous identification and structural confirmation of newly synthesized analogues are essential. A combination of spectroscopic and crystallographic techniques is employed for this purpose. researchgate.neteaspublisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. For fluorinated compounds, ¹⁹F NMR spectroscopy is particularly crucial for confirming the presence and chemical environment of fluorine atoms nih.gov.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, allowing for the determination of its elemental formula nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid or amide, and O-H or N-H stretching vibrations nih.goveaspublisher.com.

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of a compound in the solid state. It confirms connectivity, stereochemistry, and provides detailed information on bond lengths, bond angles, and intermolecular interactions nih.govaub.edu.lb. For example, the crystal structure of a 2-(4-methoxybenzoyl)-6-morpholino derivative showed the benzoyl substituent to be coplanar with the benzofuran ring nih.gov.

Bioisosteric Replacements in the Benzofuran Scaffold

Bioisosteric replacement is a strategy used in medicinal chemistry to substitute one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties cambridgemedchemconsulting.comnih.gov. This technique can be applied to both the benzofuran scaffold and its side chains.

Scaffold Hopping: The entire benzofuran core can be replaced with another heterocyclic system to explore novel chemical space and intellectual property. A common bioisosteric replacement for the benzofuran ring is the indole (B1671886) scaffold, where the oxygen atom is replaced by a nitrogen atom (NH group) mdpi.com. This changes the hydrogen bonding capability from an acceptor to a donor, which can lead to different interactions within a biological target.

Carboxylic Acid Bioisosteres: The carboxylic acid group of the side chain is often replaced with other acidic functional groups to modulate acidity, polarity, and metabolic stability. A well-known bioisostere for a carboxylic acid is a tetrazole ring mdpi.com.

Other Replacements: The concept can be applied to various parts of the molecule. For instance, in a series of carbonic anhydrase inhibitors, a p-fluorophenyl group was replaced with a lipophilic 2-methylbenzofuran or 5-bromobenzofuran tail nih.gov.

Original Group/ScaffoldBioisosteric Replacement(s)Rationale for Replacement
Benzofuran (O atom)Indole (NH group)Changes hydrogen bond donor/acceptor profile, explores new chemical space. mdpi.com
Carboxylic Acid (-COOH)TetrazoleMimics the acidic properties of the carboxylic acid with potentially improved metabolic stability and cell permeability. mdpi.com
Phenyl groupPyridyl, ThienylAlters electronic properties, introduces potential for new hydrogen bonds, modifies solubility. cambridgemedchemconsulting.com
-OH-F, -NH₂, -OMeModifies polarity, hydrogen bonding capacity, and metabolic stability. cambridgemedchemconsulting.com

Preclinical Pharmacological and Biological Investigations of 2 6,7 Difluoro 1 Benzofuran 3 Yl Acetic Acid and Its Analogues

Target Identification and Engagement Studies

The initial phase of preclinical assessment involves identifying and confirming the molecular targets with which these compounds interact. This is typically achieved through a series of specific binding and inhibition assays.

Analogues of 2-(6,7-difluoro-1-benzofuran-3-yl)acetic acid, particularly those based on the benzofuran (B130515) scaffold, have been evaluated for their inhibitory effects on enzymes implicated in various pathologies.

Aldose Reductase (AR): Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. units.it Under hyperglycemic conditions, this pathway's activation is linked to the pathogenesis of diabetic complications. units.itcore.ac.uk Consequently, aldose reductase inhibitors (ARIs) are investigated as a therapeutic strategy. units.itopenmedicinalchemistryjournal.com Studies have identified various acetic acid derivatives as potent and selective ARIs. For example, the compound (6-methyl-3-((4,5,7-trifluoro-1,3-benzothiazol-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid demonstrated high potency with an IC50 value of 8 nM for AR inhibition and significant selectivity over aldehyde reductase (>10,000 nM). units.it While direct data for this compound is not specified, the efficacy of structurally similar molecules underscores the potential of this chemical class.

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase that has been identified as a critical factor in conditions like Alzheimer's disease and certain cancers. researchgate.netnih.gov Research has demonstrated that benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) are potent GSK-3β inhibitors, with some analogues showing inhibitory activity in the picomolar range and enhanced selectivity against other kinases like cyclin-dependent kinase 2 (CDK-2). nih.gov Certain synthesized quinolin-2-one derivatives also emerged as promising GSK-3β inhibitors. researchgate.net The treatment of pancreatic cancer cells with specific GSK-3β inhibitors led to a suppression of GSK-3β activity. nih.gov

Compound Class / AnalogueTarget EnzymeActivity (IC50)Reference
Benzofuran-3-yl-(indol-3-yl)maleimidesGSK-3βPicomolar range nih.gov
Oxindole-benzofuran hybridsGSK-3β4.68 ± 0.59 to 8.27 ± 0.60 nM researchgate.net
(6-methyl-3-((4,5,7-trifluoro-1,3- benzothiazol-2-yl)methyl)-1H- pyrrolo[2,3-b]pyridin-1-yl)acetic acidAldose Reductase8 nM units.it
Spiro-(2,7-difluoro-9H-fluoren-9,4'-imidazolidine)2',5'-dione (AL-1576)Aldose Reductase8.5 x 10⁻⁹ mol/L nih.gov

A significant area of investigation for this class of compounds has been their interaction with G protein-coupled receptors, particularly the free fatty acid receptor 1 (FFA1), also known as GPR40. nih.govresearchgate.net This receptor is activated by medium- to long-chain free fatty acids and is highly expressed in pancreatic β-cells. lu.se

Analogues such as (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives have been identified as potent agonists for GPR40/FFA1. nih.govresearchgate.net One notable analogue, TAK-875 (Fasiglifam), is an orally active ago-allosteric modulator of FFA1. researchgate.net The activation of FFA1 is a key mechanism for amplifying glucose-stimulated insulin (B600854) secretion (GSIS). nih.govresearchgate.net This makes FFA1 an attractive therapeutic target for type 2 diabetes, as its activation enhances insulin secretion primarily under high glucose conditions, potentially reducing the risk of hypoglycemia. researchgate.net

Compound / AnalogueTarget ReceptorPharmacological ActionReference
(2,3-dihydro-1-benzofuran-3-yl)acetic acid derivativesGPR40/FFA1Agonist nih.govresearchgate.net
TAK-875 (Fasiglifam)GPR40/FFA1Ago-allosteric modulator researchgate.net

In Vitro Cellular and Biochemical Mechanistic Studies

Following target identification, in vitro studies are conducted to understand the cellular and biochemical consequences of compound engagement with its target.

The interaction of these compounds with their molecular targets initiates downstream effects on cellular signaling pathways.

GPR40/FFA1 Pathway: The activation of the GPR40/FFA1 receptor by its agonists couples to G-proteins, affecting several signaling pathways. lu.se A primary outcome of this activation in pancreatic β-cells is the potentiation of glucose-stimulated insulin secretion. nih.govmdpi.com This process is crucial for maintaining glucose homeostasis. The receptor is also expressed in enteroendocrine cells and is associated with the secretion of incretins like glucagon-like peptide 1 (GLP-1) and gastric-inhibitory peptide (GIP). mdpi.com

GSK-3β Pathway: Inhibition of GSK-3β in pancreatic cancer cells by benzofuran-based inhibitors resulted in a distinct decrease in the expression of the X-linked inhibitor of apoptosis (XIAP), a key regulator of cell death. nih.gov This modulation of the apoptosis pathway contributes to the observed anti-proliferative effects.

The modulation of cellular pathways by these compounds leads to the inhibition of critical biological processes, particularly those involved in disease progression.

Inhibition of Cancer Cell Proliferation and Survival: Select GSK-3β inhibitors derived from the benzofuran scaffold have demonstrated antiproliferative activity against pancreatic cancer cell lines at low micromolar to nanomolar concentrations. nih.gov The suppression of GSK-3β activity and subsequent decrease in XIAP expression lead to significant apoptosis, thereby inhibiting the survival of cancer cells. nih.gov

Inhibition of Sorbitol Accumulation: By inhibiting aldose reductase, ARIs prevent the conversion of glucose to sorbitol. units.itnih.gov The intracellular accumulation of sorbitol is a key factor in the development of diabetic complications such as neuropathy and cataracts. nih.govnih.gov Therefore, the inhibition of this process is a primary therapeutic goal.

In Vivo Preclinical Studies (Non-Human Models)

To assess the physiological effects, lead compounds are advanced into non-human, in vivo models. These studies provide crucial information on efficacy and pharmacokinetic profiles.

An optimized (2,3-dihydro-1-benzofuran-3-yl)acetic acid analogue, compound 16 (TAK-875), was evaluated in a type 2 diabetic rat model. nih.govresearchgate.net Oral administration of this compound led to a significant reduction in plasma glucose excursion during an oral glucose tolerance test (OGTT). nih.govresearchgate.net This improvement in glucose control was accompanied by a marked increase in insulin secretion. nih.govresearchgate.net Metabolic analysis revealed that the compound has a long-acting pharmacokinetic profile, partly due to high resistance to β-oxidation. nih.govresearchgate.net Similarly, in studies with diabetic rats, the aldose reductase inhibitor AL-1576 was shown to be highly active in normalizing sorbitol levels in both the lens and sciatic nerve. nih.gov

Efficacy Assessment in Relevant Animal Models

The therapeutic efficacy of analogues of this compound has been predominantly evaluated in animal models of type 2 diabetes. A key analogue, a (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative, demonstrated significant promise in these models. nih.gov Oral administration of this analogue in type 2 diabetic rats led to a notable reduction in plasma glucose excursion during an oral glucose tolerance test (OGTT). nih.gov This indicates an improved ability of the animals to handle a glucose load, a critical factor in the management of diabetes.

Another study focused on a different series of benzofuran derivatives, specifically [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids, which were assessed for their diuretic activity in saline-loaded mice and water-loaded dogs. nih.gov The racemate and the d-isomer of 6,7-dichloro-2,3-dihydro-5-(2-thienylcarbonyl)benzofuran-2-carboxylic acid also exhibited diuretic effects in rats, dogs, and chimpanzees. nih.gov

The following table summarizes the efficacy of a key analogue in a diabetic animal model:

Compound/AnalogueAnimal ModelKey Efficacy EndpointOutcome
(2,3-dihydro-1-benzofuran-3-yl)acetic acid derivativeType 2 Diabetic RatsPlasma Glucose Excursion (during OGTT)Significantly reduced
(2,3-dihydro-1-benzofuran-3-yl)acetic acid derivativeType 2 Diabetic RatsInsulin Secretion (during OGTT)Increased

This interactive table provides a summary of the efficacy data for an analogue of this compound.

Mechanistic Validation in Animal Systems

The primary mechanism of action for the antidiabetic effects of the (2,3-dihydro-1-benzofuran-3-yl)acetic acid analogues has been identified as the activation of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). nih.gov This receptor is located on pancreatic β-cells and plays a crucial role in mediating free fatty acid-amplified glucose-stimulated insulin secretion. nih.gov

In vivo studies in type 2 diabetic rats confirmed that the oral administration of a key analogue led to a significant increase in insulin secretion in response to a glucose challenge. nih.gov This glucose-dependent insulinotropic effect is a hallmark of GPR40/FFA1 agonism and is a highly desirable characteristic for a type 2 diabetes therapeutic, as it minimizes the risk of hypoglycemia. researchgate.net The enhanced insulin secretion observed in these animal models directly correlates with the observed reduction in plasma glucose levels, thereby validating the mechanism of action in a physiological system. nih.gov

For the diuretic benzofuran derivatives, the mechanism in chimpanzees was presumed to be at a site in the thick ascending limb of Henle's loop, leading to diuresis and natriuresis. nih.gov Interestingly, a distinct separation of diuretic and uricosuric actions was observed between the enantiomers of a racemic diuretic uricosuric agent. nih.gov

The following table outlines the mechanistic validation findings for a key analogue:

Compound/AnalogueAnimal SystemTarget ReceptorObserved Mechanistic Effect
(2,3-dihydro-1-benzofuran-3-yl)acetic acid derivativeType 2 Diabetic RatsGPR40/FFA1Glucose-dependent insulin secretion

This interactive table details the mechanistic validation for an analogue of this compound in an animal model.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule. rsc.org These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy. For benzofuran (B130515) derivatives, DFT has been successfully used to correlate theoretical predictions with experimental results, validating the computational models. researchgate.net

Understanding the electronic structure of 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid is key to predicting its chemical behavior. DFT calculations can determine the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which indicates sites susceptible to electrophilic or nucleophilic attack.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For benzofuran derivatives, these calculations help in understanding their reaction mechanisms and potential biological activity. rsc.org

Table 1: Illustrative Quantum Reactivity Descriptors This table provides an example of the typical quantum chemical parameters calculated to predict the reactivity of a molecule like this compound. The values are hypothetical.

ParameterDefinitionIllustrative ValueImplication
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eVIndicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO5.3 eVPredicts chemical stability and reactivity
Ionization Potential (I) -EHOMO6.5 eVEnergy required to remove an electron
Electron Affinity (A) -ELUMO1.2 eVEnergy released when an electron is added
Electronegativity (χ) (I + A) / 23.85 eVTendency to attract electrons
Chemical Hardness (η) (I - A) / 22.65 eVResistance to change in electron distribution

Quantum chemical calculations are also used to simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in Infrared (IR) and Raman spectroscopy. Similarly, simulations can predict the chemical shifts expected in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and the electronic transitions observed in UV-Visible spectroscopy. This comparison is a crucial step in the characterization of newly synthesized benzofuran compounds. researchgate.net

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is vital in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov Benzofuran derivatives are known to possess a wide range of biological activities, making them interesting candidates for such studies. scienceopen.comnih.gov

For this compound, molecular docking simulations would be used to predict how it fits into the binding site of a specific target protein. The simulation software calculates the most stable binding poses, known as binding modes, based on factors like shape complementarity and intermolecular interactions. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, studies on other benzofuran derivatives have successfully predicted their binding to proteins like serum albumins, which are important for drug transport in the bloodstream. nih.gov The results of a docking study can reveal key amino acid residues in the protein that are essential for binding the ligand.

Beyond predicting the binding mode, docking programs use scoring functions to estimate the binding affinity (the strength of the interaction) between the ligand and the protein. A higher score typically indicates a stronger, more favorable interaction. By docking the same ligand into multiple protein targets, it is possible to forecast its selectivity. A compound that shows a high binding affinity for a specific therapeutic target but a low affinity for other, off-target proteins is generally a more desirable drug candidate as it is likely to have fewer side effects. Computational studies on fluorinated benzofurans have been used to predict their affinity for targets like cyclin-dependent kinase 2 (CDK2), an important protein in cancer research. researchgate.net

Table 2: Example of Molecular Docking Results This table illustrates how results from a molecular docking study might be presented, showing the predicted binding affinity and key interactions for a ligand with a hypothetical protein target.

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A -8.5LYS 33, LEU 83Hydrogen Bond, Hydrophobic
Protease B -7.2ASP 145, VAL 67Hydrogen Bond, van der Waals
Albumin -6.8ARG 112, TYR 150Electrostatic, Pi-Alkyl

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates numerical descriptors of the molecule's structure (e.g., size, shape, electronic properties) to its activity (e.g., potency to inhibit an enzyme).

For a class of compounds like benzofuran derivatives, a QSAR model could be developed by synthesizing and testing a series of related molecules with different substituents. The model could then be used to predict the activity of new, unsynthesized derivatives, including this compound. This approach saves time and resources by prioritizing the synthesis of the most promising compounds. QSAR studies have been successfully applied to benzofuran derivatives to model activities such as vasodilation.

Development of Predictive Models for Biological Activities

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are crucial for forecasting the biological activity of novel compounds based on their molecular structures. For benzofuran derivatives, various QSAR studies have been successfully conducted to correlate their structural features with activities such as anti-inflammatory, anticancer, and enzyme inhibition. eurjchem.comresearchgate.netnih.govmdpi.com

The development of a predictive QSAR model for a series of compounds like this compound and its analogues would typically involve the following steps:

Data Set Compilation : A series of benzofuran derivatives with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is collected.

Descriptor Calculation : A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in the series.

Model Building : Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

Model Validation : The predictive power of the resulting model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For instance, a 2D-QSAR study on benzofuran-based vasodilators resulted in a statistically significant model that could describe the bioactivity of the synthesized analogues. mdpi.com Similarly, QSAR models have been developed for benzofuran and indole (B1671886) derivatives as inhibitors of histone lysine (B10760008) methyl transferase, a promising target for cancer therapy. eurjchem.com These studies demonstrate the utility of QSAR in identifying potential drug candidates for further development. eurjchem.com

To illustrate how such a model could be applied to derivatives of this compound, consider a hypothetical QSAR study on their potential anti-inflammatory activity. The resulting model might look like the equation below:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(ASA)

This equation would predict the anti-inflammatory potency (IC₅₀) based on the compound's lipophilicity (logP), electronic properties (LUMO - Lowest Unoccupied Molecular Orbital energy), and surface area (ASA - Accessible Surface Area).

Table 1: Illustrative Data for a Hypothetical QSAR Model of Benzofuran Derivatives

Compoundlog(1/IC₅₀) (Experimental)logPLUMO (eV)ASA (Ų)log(1/IC₅₀) (Predicted)
Derivative 1 4.52.1-1.53504.6
Derivative 2 5.22.8-1.23805.1
Derivative 3 3.91.5-1.83204.0
Derivative 4 5.53.0-1.14005.4

Identification of Key Structural Descriptors

A primary outcome of computational modeling is the identification of key structural descriptors that are critical for a compound's biological activity. These descriptors are the specific molecular properties that most significantly influence the interaction between the compound and its biological target. For benzofuran derivatives, studies have pointed to a variety of important descriptors depending on the specific biological activity being investigated. researchgate.netnih.gov

For aldose reductase inhibitors, a class of compounds relevant to diabetic complications, key structural features typically include a polar moiety that can interact with an "anion binding pocket" in the enzyme and a hydrophobic part that binds to a non-polar region of the active site. unipi.itnih.gov In the case of this compound, the carboxylic acid group would serve as the polar, acidic moiety, while the difluorobenzofuran ring system constitutes the hydrophobic part.

Molecular docking studies are instrumental in identifying these key interactions. By simulating the binding of a ligand into the active site of a target protein, docking can reveal crucial hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. For example, docking studies of benzofuran derivatives into the active site of the acetylcholinesterase enzyme have revealed the importance of specific alkyl groups for activity. nih.gov

For this compound, the key structural descriptors influencing its activity as a potential aldose reductase inhibitor would likely include:

The Acetic Acid Moiety : The carboxylic acid group is crucial for forming strong hydrogen bonds with key amino acid residues in the enzyme's active site. nih.gov

The Benzofuran Ring : This planar, aromatic system provides a rigid scaffold and participates in hydrophobic interactions within the binding pocket.

The Fluorine Substituents : The two fluorine atoms at positions 6 and 7 significantly alter the electronic properties of the benzofuran ring. Their electron-withdrawing nature can influence the acidity of the carboxylic acid and potentially form specific interactions, such as halogen bonds, with the protein target, which can enhance binding affinity and selectivity. pharmafeatures.com

Table 2: Key Structural Descriptors and Their Potential Roles

Structural DescriptorProperty TypePotential Role in Biological Activity
Carboxylic Acid Group Electronic, StericForms key hydrogen bonds with the active site; acts as the primary anionic binding group.
Benzofuran Scaffold Topological, StericProvides a rigid core for optimal orientation in the binding pocket; participates in hydrophobic interactions.
Fluorine Atoms (C6, C7) ElectronicModulate the electronic distribution of the ring system; can form halogen bonds, enhancing binding affinity and selectivity.
Molecular Lipophilicity (logP) HydrophobicInfluences cell membrane permeability and interaction with hydrophobic pockets of the target enzyme.
Dipole Moment ElectronicDetermines the overall polarity of the molecule, affecting its solubility and long-range interactions with the target protein.

Preclinical Pharmacokinetic and Metabolic Profile Analysis

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies (In Vitro and In Vivo Non-Human)

No publicly available in vitro or in vivo non-human studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid could be located. While research exists for structurally related benzofuran (B130515) derivatives, the specific difluoro-substitution at the 6 and 7 positions of the benzofuran ring system necessitates dedicated studies to determine its unique pharmacokinetic properties.

In Vitro Metabolic Stability Assays

Specific data from in vitro metabolic stability assays for this compound are not available in the reviewed scientific literature. Such assays are crucial for predicting the metabolic fate of a compound in vivo by exposing it to liver microsomes or hepatocytes from various species, including humans, to determine its rate of metabolism. The metabolic stability of the closely related (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives has been investigated, showing that structural modifications can significantly impact metabolic clearance. nih.govresearchgate.net However, direct data for the difluoro- aologue is absent.

Identification of Major Metabolites

There is no available information identifying the major metabolites of this compound. The metabolic pathways for benzofuran-containing compounds can be complex and species-dependent. mdpi.com Identification of metabolites is critical for understanding the complete disposition of a drug candidate and for assessing the potential for formation of active or toxic metabolites.

Resistance to Metabolic Pathways (e.g., β-oxidation)

No studies were found that specifically investigated the resistance of this compound to metabolic pathways such as β-oxidation. For some structurally similar compounds, such as certain (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives, high resistance to β-oxidation has been observed and linked to a long-acting pharmacokinetic profile. nih.govresearchgate.net However, it cannot be assumed that this compound would exhibit the same metabolic characteristic without specific experimental evidence.

Future Directions and Research Opportunities

Development of Advanced Synthetic Methodologies

While methods for synthesizing benzofuran (B130515) derivatives exist, the development of more advanced, efficient, and versatile synthetic methodologies for 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid and its analogs is a key area for future research. Current synthetic routes can often be lengthy and may lack the efficiency required for large-scale production and derivatization.

Future efforts should focus on:

Catalytic Strategies: Exploring novel transition-metal-catalyzed reactions, such as those employing palladium or copper, could provide more direct and high-yielding pathways. acs.org Methodologies like C-H activation and innovative annulation strategies are particularly promising for streamlining the synthesis of functionalized benzofurans. acs.orgresearchgate.net

Green Chemistry Approaches: The development of environmentally benign synthetic routes using greener solvents and catalysts, or employing techniques like microwave-assisted synthesis, would be a significant advancement. rsc.org

Combinatorial Synthesis: Creating platforms for the rapid, parallel synthesis of a library of derivatives based on the this compound core would accelerate the discovery of compounds with enhanced properties and novel biological activities.

Exploration of Novel Biological Targets

The broad spectrum of biological activities reported for benzofuran derivatives—including anticancer, antiviral, antimicrobial, and anti-inflammatory effects—strongly suggests that this compound may interact with a variety of biological targets. rsc.orgresearchgate.netscienceopen.com A critical future direction is the systematic exploration and identification of these molecular targets to elucidate its mechanism of action.

Key research opportunities include:

Target Identification: Utilizing modern chemical biology techniques such as affinity chromatography, activity-based protein profiling, and computational docking studies can help identify specific protein binding partners. rsc.orgresearchgate.net

Screening Against Diverse Target Classes: Research should not be limited to known targets of benzofurans. Screening against a wide array of enzymes, receptors, and signaling pathways could uncover entirely new therapeutic applications. For example, some benzofurans have been identified as STING agonists or inhibitors of enzymes like tubulin and HIV protease, which could be investigated for this compound. rsc.orgnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogs of this compound will be crucial for building detailed SAR models. This will guide the design of more potent and selective next-generation compounds.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, future research should integrate multi-omics approaches. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can map the global cellular response to the compound. This approach moves beyond a single-target perspective to reveal the complex network of pathways modulated by the molecule.

Future research in this area could involve:

Pathway Analysis: Treating cells or model organisms with the compound and subsequently analyzing changes in gene expression, protein levels, and metabolite profiles can reveal the primary and secondary effects on cellular pathways. researchgate.net

Biomarker Discovery: Multi-omics data can help identify potential biomarkers that predict the response to the compound, which is a critical step toward personalized medicine.

Uncovering Off-Target Effects: This integrated approach can also proactively identify potential off-target effects, providing a more comprehensive understanding of the compound's biological profile.

Design of Next-Generation Benzofuran-Based Chemical Probes

The benzofuran scaffold can be adapted to create sophisticated chemical probes for studying biological systems. nih.gov By chemically modifying this compound, it is possible to design next-generation tools for chemical biology.

Opportunities for development include:

Fluorescent Probes: Attaching fluorophores to the benzofuran core could create probes for visualizing cellular structures or tracking the compound's localization and dynamics within living cells. The intrinsic fluorescence of some benzofuran structures could also be optimized for this purpose. nih.govresearchgate.net

Affinity-Based Probes: Incorporating reactive groups or photo-affinity labels would enable the covalent labeling and subsequent identification of the compound's direct binding partners in a complex biological milieu.

Ratiometric Sensors: Designing probes that exhibit a measurable change in their optical properties upon binding to a specific target or in response to changes in the cellular environment could lead to the development of novel biosensors.

Application in Chemical Biology and Material Sciences

Beyond its potential therapeutic applications, the unique structure of this compound opens doors for its use in chemical biology and material sciences.

Chemical Biology: As a tool compound, it can be used to perturb and study specific biological pathways once its targets are identified. The development of probes, as mentioned above, will be instrumental in these efforts, allowing for the precise investigation of cellular processes.

Material Sciences: Benzofuran derivatives are known to possess valuable properties for material science, including thermal stability and favorable electrochemical and photophysical characteristics. nih.gov Future research could explore the potential of this compound and its derivatives in the design of:

Organic Electronics: The electron-withdrawing nature of the fluorine atoms may impart useful properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Advanced Polymers: Incorporation of this benzofuran moiety into polymer chains could lead to new materials with enhanced thermal stability or unique optical properties. researchgate.net

Fluorescent Dyes: The difluoro-substitution could be leveraged to tune the fluorescence properties, leading to the development of novel dyes and pigments for various applications. researchgate.net

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-(6,7-difluoro-1-benzofuran-3-yl)acetic acid?

Answer:
The synthesis typically involves hydrolysis of an ester precursor under basic conditions. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate can be refluxed with potassium hydroxide in a methanol-water mixture, followed by acidification to yield the carboxylic acid derivative . Key steps include:

  • Ester Hydrolysis : Reflux with KOH (5–6 equivalents) in methanol/water (1:1 v/v) for 5 hours.
  • Purification : Column chromatography using ethyl acetate as the eluent (Rf ≈ 0.45–0.65) .
  • Crystallization : Slow evaporation of a benzene or chloroform solution to obtain single crystals for X-ray analysis .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the substitution pattern and fluorine integration. The acetic acid proton (δ ~12–13 ppm) and benzofuran aromatic protons (δ ~6.5–7.5 ppm) are diagnostic .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing planar benzofuran cores (mean deviation ≤0.006 Å) and intermolecular hydrogen bonds (O–H⋯O, ~2.7–2.9 Å) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>97%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How do fluorine substituents at positions 6 and 7 influence crystallographic packing and intermolecular interactions?

Answer:
Fluorine’s electronegativity enhances dipole interactions and hydrogen-bond acceptor capacity. In crystal structures:

  • Planarity : The benzofuran system remains planar (deviation <0.01 Å), stabilizing π–π stacking (interplanar distance ~3.4 Å) .
  • Hydrogen Bonding : Carboxylic acid dimers form via O–H⋯O bonds (Table 1), with additional C–H⋯O and C–H⋯π interactions involving fluorine atoms .
  • Impact of Substitutents : Bulkier groups (e.g., cyclohexyl) disrupt packing, whereas fluorine’s small size minimizes steric hindrance, favoring dense crystal lattices .

Table 1: Key Hydrogen Bonds in Crystal Structures

Donor–AcceptorDistance (Å)Angle (°)Symmetry CodeReference
O2–H2⋯O12.69167-x, -y, -z
C6–H6⋯O33.21148x, y-1, z

Advanced: How can researchers resolve contradictions in reported pharmacological activities of benzofuran-acetic acid derivatives?

Answer:
Contradictions often arise from:

  • Substituent Variability : Fluorine vs. methylsulfanyl groups alter electronic profiles and bioactivity. For example, 3-methylsulfanyl derivatives show enhanced antimicrobial activity compared to halogenated analogs .
  • Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) testing using common pathogens (e.g., E. coli, S. aureus) and controls like ciprofloxacin .
  • Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare IC50 values across derivatives, ensuring p < 0.05 significance .

Advanced: What best practices are recommended for crystallographic refinement of this compound using SHELX and ORTEP?

Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a Bruker D8 VENTURE diffractometer. Ensure completeness >99% and R(int) <0.05 .
  • Refinement in SHELXL :
    • Apply riding models for H atoms (C–H = 0.95–0.99 Å, O–H = 0.84 Å).
    • Refine anisotropic displacement parameters for non-H atoms .
  • Visualization in ORTEP-3 : Generate thermal ellipsoid plots at 50% probability. Use the GUI to highlight hydrogen bonds and π–π interactions .
  • Validation : Check CIF files with PLATON/CHECKCIF for ADDs (alert level A ≤ 1) .

Advanced: How does the electronic environment of the acetic acid moiety affect reactivity in derivatization reactions?

Answer:

  • Acid Strength : The electron-withdrawing fluorine atoms increase acidity (pKa ~2.5–3.0), facilitating carboxylate formation in buffered conditions (pH 7–8) .
  • Amide Coupling : Use EDC/HOBt in DMF to conjugate with amines. Monitor by TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane 1:1) .
  • Esterification : React with SOCl2/MeOH to form methyl esters, confirmed by IR loss of O–H stretch (~2500–3000 cm⁻¹) .

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2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.